molecular formula C13H16ClNOS B5241544 6-(2-chlorophenoxy)hexyl thiocyanate

6-(2-chlorophenoxy)hexyl thiocyanate

Cat. No.: B5241544
M. Wt: 269.79 g/mol
InChI Key: XIBNXLBYLUPSIG-UHFFFAOYSA-N
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Description

6-(2-Chlorophenoxy)hexyl thiocyanate is a thiocyanate derivative characterized by a hexyl chain terminated with a thiocyanate (-SCN) group and substituted at the 6-position with a 2-chlorophenoxy moiety. Its structure combines aromatic chlorophenol, ether, and thiocyanate functionalities, which may confer unique reactivity and physicochemical properties.

Properties

IUPAC Name

6-(2-chlorophenoxy)hexyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNOS/c14-12-7-3-4-8-13(12)16-9-5-1-2-6-10-17-11-15/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBNXLBYLUPSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCSC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chlorophenoxy)hexyl thiocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium thiocyanate (NaSCN).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various thiocyanate derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(2-chlorophenoxy)hexyl thiocyanate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in studying enzyme inhibition and receptor binding. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical assays.

Medicine: In medicinal chemistry, 6-(2-chlorophenoxy)hexyl thiocyanate is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-(2-chlorophenoxy)hexyl thiocyanate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. In receptor binding studies, it may interact with specific receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that are targeted by the compound.

  • Receptors: Receptors that the compound binds to, affecting signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The provided evidence focuses on thiocyanate-containing heterocycles (e.g., thiadiazoles, thiazolidinones) and unrelated compounds like hexamethylene diisocyanate.

Table 1: Key Properties of Thiocyanate Derivatives from –4

Compound (Example) Melting Point (°C) Yield (%) Key Functional Groups Notable Spectral Data (IR, NMR) Reference
5-(2-Furyl)-3-(4-nitrophenyl)-... 325–326 69 Thiocyanate, CO, C=N, C=S IR: 1633 cm⁻¹ (CO); ¹H NMR: δ 6.59–8.31 (Ar-H)
5-Acetyl-3-phenyl-... 250–252 68 Thiocyanate, CO acetyl, C=N ¹³C NMR: δ 188.54 (C=O); MS: m/z 470 (M⁺)
3-Phenyl-5-phenylaminocarbonyl-... 307–308 70 Thiocyanate, CO, C=N, NH IR: 1661 cm⁻¹ (CO); MS: m/z 547 (M⁺)
3-(4-Nitrophenyl)-5-(2-thienyl)... 144–145 70 Thiocyanate, CO, C=S, C=N ¹³C NMR: δ 178.43 (C=S); Anal.: 58.43% C

Key Observations:

Reactivity of Thiocyanate Group: Thiocyanate derivatives in the evidence react with hydrazonoyl halides and active chloromethylene compounds to form complex heterocycles (e.g., thiadiazoles) . The -SCN group in 6-(2-chlorophenoxy)hexyl thiocyanate may exhibit similar nucleophilic reactivity, though steric effects from the hexyl chain and 2-chlorophenoxy group could alter reaction pathways.

Thermal Stability: Melting points of thiocyanate-based heterocycles range widely (144–326°C), influenced by aromaticity and hydrogen bonding . The hexyl chain in 6-(2-chlorophenoxy)hexyl thiocyanate may reduce melting points compared to rigid heterocycles.

Spectroscopic Signatures: IR spectra of thiocyanate derivatives show strong CO stretches (~1630–1670 cm⁻¹) and C=N/C=S vibrations . For 6-(2-chlorophenoxy)hexyl thiocyanate, expect additional signals for ether (C-O-C) and aryl chloride (C-Cl) groups.

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